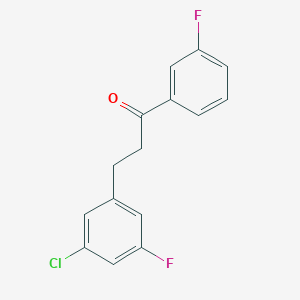

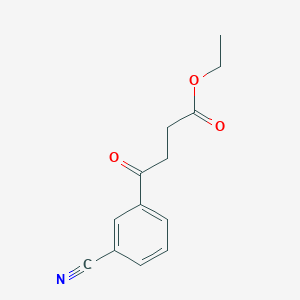

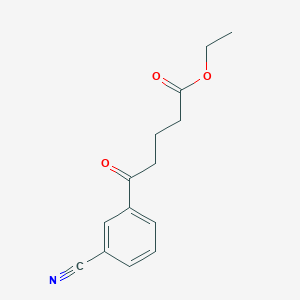

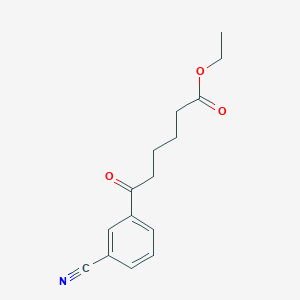

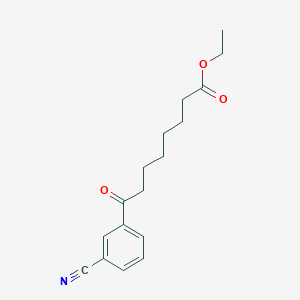

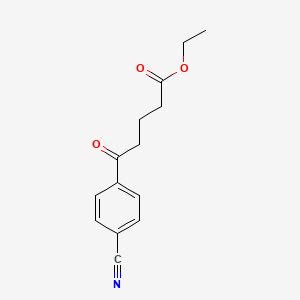

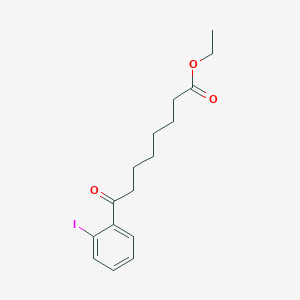

Ethyl 8-(2-iodophenyl)-8-oxooctanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound like Ethyl 8-(2-iodophenyl)-8-oxooctanoate would likely be complex, involving various types of chemical bonds and functional groups . Without more specific information, it’s difficult to provide a detailed analysis of the molecular structure.Chemical Reactions Analysis

The chemical reactions involving a compound like Ethyl 8-(2-iodophenyl)-8-oxooctanoate would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Ethyl 8-(2-iodophenyl)-8-oxooctanoate would depend on its specific structure . These could include properties like molecular weight, solubility, and reactivity.Aplicaciones Científicas De Investigación

Synthesis of Benzothiazole Derivatives

Ethyl 8-(2-iodophenyl)-8-oxooctanoate: is a valuable precursor in the synthesis of 2-arylbenzothiazole derivatives. These compounds are significant due to their wide range of pharmacological properties and structural diversity, making them essential for novel therapeutic investigations . The iodophenyl group in the compound can undergo cross-coupling reactions to form benzothiazole structures, which are prominent in drug discovery.

Development of Electrophosphorescent Materials

The compound’s structural framework is conducive to the development of electrophosphorescent emitters used in OLEDs (Organic Light Emitting Diodes) . Its ability to participate in energy transfer processes makes it a candidate for creating more efficient and longer-lasting OLED materials.

Anti-Microbial and Anti-Fungal Applications

Researchers have explored the use of this compound in the synthesis of molecules with anti-microbial and anti-fungal activities . By modifying the iodophenyl group, it’s possible to enhance these properties for use in medical treatments and surface coatings.

Anti-Inflammatory and Anti-Oxidant Properties

The iodophenyl moiety of Ethyl 8-(2-iodophenyl)-8-oxooctanoate can be leveraged to synthesize compounds with anti-inflammatory and anti-oxidant effects . These properties are highly sought after in the development of new drugs for chronic diseases.

Anti-Cancer Research

This compound serves as a starting material for the synthesis of molecules with anti-proliferative and anti-tumor properties . The iodine atom provides a site for radio-labeling, which is useful in tumor imaging and targeted cancer therapies.

Neurodegenerative Disease Treatment

Derivatives of Ethyl 8-(2-iodophenyl)-8-oxooctanoate have potential applications in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The compound’s ability to cross the blood-brain barrier makes it a valuable scaffold for developing central nervous system drugs.

Diabetes Management

The compound is used to synthesize molecules with hypoglycemic activity , which can be beneficial in the management of diabetes . By fine-tuning the structure, researchers aim to develop more effective and safer diabetes medications.

Fluorescent Probes and Dyes

Due to its structural features, Ethyl 8-(2-iodophenyl)-8-oxooctanoate can be used to create fluorescent probes for analyte detection and fluorescent dyes for textile applications . The iodine atom plays a crucial role in the photophysical properties of these compounds.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 8-(2-iodophenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21IO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVASPNEMFBGMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645710 |

Source

|

| Record name | Ethyl 8-(2-iodophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(2-iodophenyl)-8-oxooctanoate | |

CAS RN |

898777-21-4 |

Source

|

| Record name | Ethyl 2-iodo-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(2-iodophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.